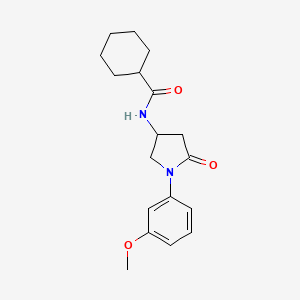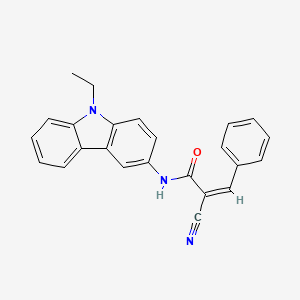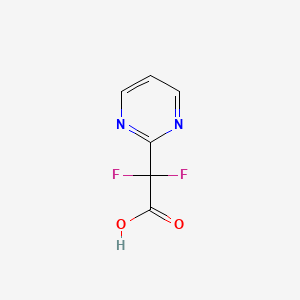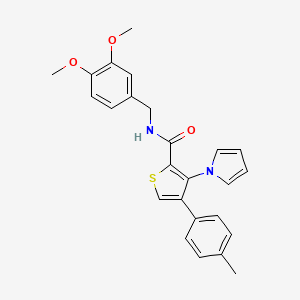
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a cyclohexanecarboxamide group, a pyrrolidinone group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexane ring is likely to adopt a chair conformation, and the pyrrolidinone ring could contribute to the compound’s polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group in the cyclohexanecarboxamide moiety, the carbonyl group in the pyrrolidinone ring, and the ether group in the methoxyphenyl moiety could all potentially participate in chemical reactions .Scientific Research Applications
Synthesis and Characterization
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide and its derivatives are subjects of synthesis and characterization studies. Özer et al. (2009) focused on the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a 3-methoxyphenyl substituent. This compound was characterized using elemental analyses, IR and 1H-NMR spectroscopy, and single-crystal X-ray diffraction studies (Özer et al., 2009).
Neuroimaging and Receptor Imaging
The compound has been evaluated in neuroimaging and receptor imaging applications. Choi et al. (2015) conducted research to compare the use of different PET radioligands, including a derivative with a 3-methoxyphenyl component, for quantifying 5-HT1A receptors in human subjects (Choi et al., 2015). Another study by Gunn et al. (2000) assessed various modeling strategies for the quantitative analysis of a related PET radioligand for in vivo imaging of the 5-HT1A receptor (Gunn et al., 2000).
Antagonist Development for Neuropsychiatric Disorders
Research has been conducted on derivatives of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide for their potential as 5-HT1A receptor antagonists, which are important in the study of neuropsychiatric disorders. García et al. (2014) synthesized derivatives with high brain uptake, slow clearance, and stability to defluorination, showing promise for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Antineoplastic Potential
The compound and its derivatives have been explored for their potential as antineoplastic agents. A study by Banerjee et al. (2002) examined the crystal structure and molecular conformation of a related compound synthesized and evaluated as a possible antineoplastic agent (Banerjee et al., 2002).
Metabolic Stability in Drug Development
In drug development, the metabolic stability of compounds is a key consideration. Hussainy et al. (2011) synthesized fluorinated analogs related to the compound, examining their binding affinity for neurotransmitter receptors and serotonin transporters to provide potential PET ligands with high metabolic stability (Hussainy et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h5,8-9,11,13-14H,2-4,6-7,10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHFQFNIQBUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)
![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)
![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)
![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)
![N-(3,3-diethoxypropyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2631211.png)